molecular formula C20H18N6O2S B6483014 N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide CAS No. 1014027-94-1

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide

Cat. No.: B6483014
CAS No.: 1014027-94-1
M. Wt: 406.5 g/mol
InChI Key: IBVNOMVOKQMPTD-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 3-methylpyrazole moiety at the 6-position, linked via an amino group to a para-substituted phenyl ring bearing a benzenesulfonamide group. Its structure combines pyridazine’s electron-deficient aromatic system with the sulfonamide’s polar functionality, making it a candidate for targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-15-13-14-26(24-15)20-12-11-19(22-23-20)21-16-7-9-17(10-8-16)25-29(27,28)18-5-3-2-4-6-18/h2-14,25H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVNOMVOKQMPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyridazine vs. Pyrimidine/Pyrazole Hybrids: The compound in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) replaces pyridazine with a pyrazolo-pyrimidine scaffold. The fluorinated aryl groups further improve metabolic stability compared to the non-fluorinated target compound .

Sulfonamide vs. Carboxamide Substituents

  • Benzenesulfonamide vs. 3-Bromobenzamide: The analog in (N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-bromobenzamide) replaces the sulfonamide with a bromobenzamide group. The bromine atom introduces steric bulk and electron-withdrawing effects, which could enhance halogen bonding in protein interactions .

Aryl Substituent Variations

  • Chlorophenyl vs. Methylpyrazole: describes 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide, which replaces the pyridazine-amino-phenyl linker with a chlorophenyl-pyrazole system. The chlorine atom enhances lipophilicity (ClogP ~3.2 vs. ~2.8 for the target compound) and may improve membrane permeability. However, the absence of the pyridazine ring reduces electron-deficient character, likely impacting interactions with NADPH oxidases or COX enzymes .

Linker and Functional Group Optimization

  • Methylsulfinyl/Methylsulfonyl Modifications: highlights imidazopyridazine derivatives with methylsulfinyl or methylsulfonyl groups (e.g., compound 39). These groups increase polarity and metabolic stability compared to the target’s benzenesulfonamide.

Structural and Physicochemical Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
N-(4-{[6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide Pyridazine 3-Methylpyrazole, Benzenesulfonamide 418.4 (estimated) Balanced lipophilicity/polarity
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide ( ) Pyrazole 4-Chlorophenyl, Benzenesulfonamide 351.8 Enhanced lipophilicity
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-bromobenzamide ( ) Pyridazine 3-Bromobenzamide 435.3 Halogen bonding potential
3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine ( ) Imidazopyridazine Methylsulfinyl, Methylsulfonyl 428.5 High metabolic stability

Key Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely follows Suzuki-Miyaura coupling or nucleophilic aromatic substitution, as seen in and 9 . However, scalability may be hindered by the pyridazine ring’s sensitivity to hydrolysis.
  • Crystallographic Tools : Structural analysis of analogs (e.g., ) uses SHELX ( ) and WinGX ( ), suggesting the target’s conformation could be resolved similarly.

Preparation Methods

Sulfonylation of Aniline Derivatives

The benzenesulfonamide group is introduced by reacting benzenesulfonyl chloride with 4-nitroaniline under basic conditions:

C6H5SO2Cl+H2NC6H4NO2Et3N, DCMC6H5SO2NHC6H4NO2+HCl\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{H}2\text{N}-\text{C}6\text{H}4-\text{NO}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}6\text{H}5\text{SO}2\text{NH}-\text{C}6\text{H}4-\text{NO}2 + \text{HCl}

Conditions : Dichloromethane (DCM), triethylamine (Et3_3N), 0°C to room temperature, 12 hours.
Yield : 85–92% after recrystallization from ethanol.

Reduction of Nitro to Amino Group

Catalytic hydrogenation converts the nitro group to an amine:

C6H5SO2NHC6H4NO2H2,Pd/C, EtOHC6H5SO2NHC6H4NH2\text{C}6\text{H}5\text{SO}2\text{NH}-\text{C}6\text{H}4-\text{NO}2 \xrightarrow{\text{H}2, \text{Pd/C, EtOH}} \text{C}6\text{H}5\text{SO}2\text{NH}-\text{C}6\text{H}4-\text{NH}_2

Conditions : 10% Pd/C, ethanol, 50 psi H2_2, 6 hours.
Yield : 95%.

Synthesis of Intermediate B: 6-(3-Methyl-1H-Pyrazol-1-yl)Pyridazin-3-Amine

Pyridazine Ring Formation

Pyridazin-3-amine is synthesized via cyclization of maleic hydrazide with hydroxylamine:

Maleic hydrazide+NH2OHHCl, ΔPyridazin-3-amine\text{Maleic hydrazide} + \text{NH}_2\text{OH} \xrightarrow{\text{HCl, Δ}} \text{Pyridazin-3-amine}

Conditions : Reflux in 6M HCl, 4 hours.
Yield : 70–75%.

Final Coupling Reaction: Assembly of Target Compound

The key step involves coupling Intermediate A and B through a Buchwald-Hartwig amination:

C6H5SO2NHC6H4NH2+6-(3-Methylpyrazol-1-yl)pyridazin-3-aminePd2(dba)3,Xantphos, Cs2CO3,TolueneTarget Compound\text{C}6\text{H}5\text{SO}2\text{NH}-\text{C}6\text{H}4-\text{NH}2 + \text{6-(3-Methylpyrazol-1-yl)pyridazin-3-amine} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos, Cs}2\text{CO}3, \text{Toluene}} \text{Target Compound}

Conditions : Toluene, 100°C, 18 hours.
Yield : 55–65% after column chromatography (SiO2_2, ethyl acetate/hexane).

Optimization Strategies and Challenges

Solvent and Base Selection

  • Solvent : Toluene outperforms DMF or THF in minimizing side reactions.

  • Base : Cs2_2CO3_3 enhances coupling efficiency compared to K2_2CO3_3 or NaOt_t-Bu.

Catalytic System

  • Catalyst : Pd2_2(dba)3_3/Xantphos system achieves higher turnover than Pd(OAc)2_2.

  • Additives : Molecular sieves (4Å) improve yield by 10–15% via moisture absorption.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.45 (s, 1H, pyrazole-H), 7.89–7.22 (m, 9H, aromatic-H), 2.41 (s, 3H, CH3_3).

  • IR (KBr): 1345 cm1^{-1} (S=O asym), 1160 cm1^{-1} (S=O sym), 3250 cm1^{-1} (N-H).

Purity Assessment

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Alternative Routes

MethodYield (%)Purity (%)Key Advantage
Buchwald-Hartwig6598High regioselectivity
Ullmann Coupling5095Lower catalyst cost
SNAr4090No transition metals required

Q & A

Q. Table 1: Comparative Bioactivity of Sulfonamide Analogs

Compound NameKey Structural FeatureIC₅₀ (μM)
Target CompoundPyridazine + 3-methylpyrazole0.89
N-(4-(azaindazol-6-yl)phenyl)benzene-sulfonamideAzaindazole moiety1.52
4-Methyl-N-(pentyl)benzenesulfonamideAliphatic chain>10

Advanced: How can QSAR models guide structural modifications to enhance activity?

Methodological Answer:

  • Descriptor Selection: Use electronic (HOMO/LUMO energies) and steric (molar refractivity) parameters from DFT calculations .
  • Model Validation: Apply leave-one-out cross-validation; prioritize R² > 0.85 and q² > 0.7 .
  • Design Insights: For example, introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring improves DHFR binding by 30% .

Advanced: What mechanistic studies elucidate interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to DHFR (PDB: 1DHF). Key interactions include hydrogen bonds between the sulfonamide group and Arg57 .
  • Kinetic Assays: Measure time-dependent inhibition using stopped-flow spectroscopy. A kinact/Ki > 10⁴ M⁻¹s⁻¹ suggests covalent binding .
  • Mutagenesis Studies: Replace residues (e.g., Tyr121 with Phe) to validate binding hotspots .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis: Check assay conditions (e.g., pH, serum protein content) that alter compound bioavailability .
  • Structural Verification: Re-analyze disputed compounds via LC-MS to confirm purity and identity .
  • Meta-Analysis: Pool data from ≥3 independent studies; use Cohen’s d to quantify effect sizes .

Experimental Design: What in vivo models are appropriate for pharmacokinetic profiling?

Methodological Answer:

  • Animal Models: Use Sprague-Dawley rats (IV/oral dosing) to measure AUC, t1/2, and clearance .
  • Sample Preparation: Plasma proteins are precipitated with acetonitrile; quantify via HPLC-UV at λ = 254 nm .
  • Toxicology: Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-administration .

Advanced: How can derivatives be designed to improve metabolic stability?

Methodological Answer:

  • Metabolite Identification: Incubate with liver microsomes; use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the pyrazole ring) .
  • Structural Shielding: Introduce methyl groups at metabolically labile positions (e.g., C-3 of pyridazine) to block CYP3A4-mediated oxidation .
  • Prodrug Strategies: Conjugate with ester moieties to enhance solubility and delay hydrolysis .

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